Lipophilicity Shift vs. N-Methylpyridine-3-sulfonamide
N,6-Dimethylpyridine-3-sulfonamide exhibits a computed XLogP3 value of 0.2, compared to −0.1 for its direct analog N-methylpyridine-3-sulfonamide (CAS 4847-34-1), which lacks the 6-methyl substituent [1]. This positive shift of +0.3 log units reflects the increased hydrophobic contribution of the pyridine 6-methyl group and indicates that the target compound is measurably more lipophilic than the mono-N-methyl comparator. The difference, though modest in absolute terms, places the target compound in a distinct partition-coefficient regime that can influence passive membrane diffusion and organic-solvent extraction behavior in synthetic workflows.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 (N,6-dimethylpyridine-3-sulfonamide, CID 58436373) |
| Comparator Or Baseline | XLogP3 = −0.1 (N-methylpyridine-3-sulfonamide, CAS 4847-34-1, CID 13032981) |
| Quantified Difference | ΔXLogP3 = +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 / 2025.04.14); standard in silico prediction conditions |
Why This Matters
The increased lipophilicity may enhance passive membrane permeability in cell-based assays, making N,6-dimethyl substitution a preferred choice when intracellular target engagement or blood–brain barrier penetration is desired in early-stage probe development.
- [1] PubChem Computed Properties for CID 58436373 (N,6-dimethylpyridine-3-sulfonamide, XLogP3 = 0.2) and CID 13032981 (N-methylpyridine-3-sulfonamide, XLogP3 = −0.1). NCBI, U.S. National Library of Medicine. View Source
